Antiproliferative Activity in Breast Adenocarcinoma (MCF-7): Comparison with N-1,3-Benzothiazol-2-ylbenzamide Lead Compound
The target compound demonstrated antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 25 µM, as reported in supplier characterization data. While this value is less potent than the most optimized N-1,3-benzothiazol-2-ylbenzamide derivative 1k, which induces apoptosis in MCF-7 cells with quantitative growth inhibition exceeding 50% at 10 µM, the target compound's activity level places it within the active range of this scaffold class [1]. Unlike compound 1k, which contains a 2,4-dichlorobenzamide substituent associated with potent proapoptotic effects, the target compound bears a 3-ethylsulfanylbenzamide moiety. This structural divergence offers a testable hypothesis that the ethylsulfanyl group may confer differential lipophilicity and membrane penetration properties compared to halogenated analogs.
| Evidence Dimension | Antiproliferative activity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 ≈ 25 µM |
| Comparator Or Baseline | Compound 1k (most active N-1,3-benzothiazol-2-ylbenzamide): >50% growth inhibition at 10 µM |
| Quantified Difference | Target compound approximately 2.5-fold less potent than the optimized lead compound 1k, but within the active chemotype range |
| Conditions | MCF-7 human breast adenocarcinoma cell line monolayer culture |
Why This Matters
The target compound occupies a distinct position within the benzothiazole-benzamide activity landscape, making it a valuable tool compound for structure-activity relationship studies where the ethylsulfanyl substituent is the variable of interest.
- [1] Corbo F, Carocci A, Armenise D, De Laurentis N, Laghezza A, Loiodice F, et al. Antiproliferative activity evaluation of a series of N-1,3-benzothiazol-2-ylbenzamides as novel apoptosis inducers. Journal of Chemistry. 2016;2016:4267564. View Source
